molecular formula C12H11N3O3S B1399087 4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid CAS No. 1328814-77-2

4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid

Cat. No. B1399087
CAS RN: 1328814-77-2
M. Wt: 277.3 g/mol
InChI Key: JYLRQWTZFJLYEC-UHFFFAOYSA-N
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Description

“4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of similar compounds, such as 4-(pyridin-4-yl)thiazol-2-amine, has been reported in the literature . This compound was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . The synthesis was carried out using a modified synthesis procedure .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using quantum chemistry calculations . These studies were used to investigate the relationship between the inhibition efficiency and molecular structure of the inhibitor .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied in the context of their use as corrosion inhibitors . The experimental results showed that these compounds are effective corrosion inhibitors for mild steel in an acid medium .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . For example, the standard adsorption free energy (Δ G 0 ads) of the adsorption process related to Kads can be calculated .

Scientific Research Applications

Molecular and Crystal Structure Analysis

4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid has been utilized in the detailed analysis of molecular and crystal structures. Studies have demonstrated that the compound forms strong structure-directing hydrogen-bonded chains and interlinked interactions, resulting in multi-dimensional supramolecular structures. This is significant in understanding the compound's potential applications in crystallography and molecular design (Naveen et al., 2016), (PrakashShet et al., 2018).

Photophysical Properties and Chromophore Studies

The compound and its derivatives have been studied for their photophysical properties, viscosity, and structural manipulations in the context of chromophores. Research into these dyes has explored aspects like absorption and emission wavelengths, intramolecular charge transfer characteristics, and solvent polarity effects. Such studies are vital for applications in materials science and photonics (Jachak et al., 2021).

Supramolecular Synthons in Crystal Structures

The compound's role in forming supramolecular synthons within crystal structures has been investigated. These structures are essential for the development of new materials and understanding molecular interactions in solid-state chemistry (PrakashShet et al., 2018).

Optical Gating of Photosensitive Synthetic Ion Channels

This compound has been used to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This application is crucial for the advancement of controlled release systems, sensing technologies, and information processing at the nanoscale (Ali et al., 2012).

Synthesis and Characterization of Novel Compounds

Various research efforts have focused on the synthesis of novel compounds starting from this molecule, exploring their antimicrobial activities, and evaluating their potential in various biomedical applications. These studies are foundational for the development of new therapeutic agents and understanding the bioactivity of novel chemical entities (Bayrak et al., 2009), (Jayarajan et al., 2019).

Future Directions

The future directions for the study of this compound could include further investigation into its potential uses, such as its effectiveness as a corrosion inhibitor . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards.

Biochemical Analysis

Biochemical Properties

4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in electrophilic and nucleophilic substitution reactions, which can influence its interaction with biomolecules . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It can affect cell signaling pathways by interacting with key signaling molecules, leading to altered cellular responses . Additionally, it may influence gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes . These interactions can result in changes in cellular metabolism, including alterations in metabolic flux and metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, depending on the nature of the interaction . For instance, it may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency . Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range lead to reduced efficacy or increased toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, thereby affecting energy production and overall cellular metabolism . Understanding these interactions is crucial for elucidating the compound’s role in metabolic regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue permeability and the presence of specific transporters . These factors determine the localization and accumulation of the compound, which in turn affects its biological activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects . For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular energy production .

properties

IUPAC Name

4-oxo-4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c16-10(1-2-11(17)18)15-12-14-9(7-19-12)8-3-5-13-6-4-8/h3-7H,1-2H2,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLRQWTZFJLYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=N2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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